Octodrine

Description

Historical Context of Octodrine Discovery and Initial Pharmaceutical Applications

This compound was initially developed in the United States in the 1940s and 1950s. ncats.io Its initial pharmaceutical applications included its use as an aerosolized treatment for respiratory conditions such as bronchitis and laryngitis. ncats.io It was approved by the FDA in 1946 as Eskay's Oralator, an inhaler product. ncats.ioncats.io The compound's pharmacology was studied in the early 1950s, and it was also investigated for potential use as an antitumor drug. ncats.io this compound was also available as a nasal decongestant under trade names like Vaporpac and Tickle Tackel Inhaler. In Europe, specifically in Germany, this compound was included in multi-ingredient oral medications sold between the 1960s and mid-2000s under trade names such as Ambredin, Ordinal, Ordinal Retard, and Ordinal Forte. ncats.io These formulations contained varying amounts of this compound, ranging from 8.2 mg to 33 mg. this compound was also used for the treatment of hypotension.

Re-emergence and Contemporary Research Relevance of this compound in Modern Contexts

After a significant gap in scholarly publications since the 1950s, this compound re-emerged in the literature around 2017. This re-emergence is largely linked to its appearance in dietary supplements, particularly those marketed as pre-workout formulas and "fat-burners". researchgate.netusada.orgresearchgate.net Since approximately 2015, this compound has been promoted online with strong marketing strategies. researchgate.netresearchgate.net Contemporary research has focused on identifying the presence of this compound in these products and understanding its pharmacological effects in this new context. researchgate.nettandfonline.com Studies have identified this compound, sometimes alongside other stimulants like 1,3-DMAA and 1,4-DMAA, in supplements that may not list it on the label or disguise it under other names. tandfonline.comnutraingredients-usa.comnsf.org The contemporary relevance of this compound research is underscored by its classification as a stimulant by the World Anti-Doping Agency (WADA), leading to its prohibition in-competition. medsafe.govt.nzusada.org

Current Academic Challenges and Research Gaps in this compound Studies

Despite its re-emergence, academic research on this compound in modern contexts faces significant challenges and notable gaps. Only a limited number of relevant scholarly publications specifically focusing on this compound were found in a comprehensive assessment up to 2018. researchgate.netresearchgate.netdntb.gov.ua Much of the available information has been found on websites and online forums rather than peer-reviewed scientific literature. researchgate.netresearchgate.netdntb.gov.ua

A major research gap is the limited human data available on this compound, with most studies on its activity and acute toxicity having been conducted in animals in the mid-20th century. usada.org There is a lack of placebo-controlled trials to assess the safety of this compound as an individual drug in humans. The metabolic pathway of this compound in humans has not been studied. usada.org Furthermore, the psychoactive effects of this compound were not previously described or studied in detail, despite its structural similarity to other drugs of abuse. researchgate.net

Challenges also exist in the identification and verification of this compound in products, as it may be mislabeled or disguised. nutraingredients-usa.comnsf.org Confirming whether this compound occurs naturally in certain plants, as sometimes claimed, has also presented challenges, with no conclusive confirmations in studies investigating potential natural sources. nutraingredients-usa.com The potential long-term effects of this compound use, particularly in the context of dietary supplements, represent another significant research gap. utoronto.ca

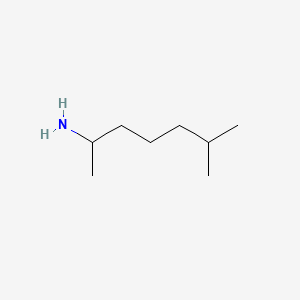

Structure

3D Structure

Propriétés

IUPAC Name |

6-methylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIVIMYXGGFTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046535 | |

| Record name | 2-Amino-6-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-82-8 | |

| Record name | (±)-1,5-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Isomeric Considerations of Octodrine

Standardized Chemical Nomenclature of Octodrine (Dimethylhexylamine, DMHA)

The standardized chemical nomenclature for this compound, according to IUPAC, is 6-methylheptan-2-amine. nih.govwikipedia.orgnist.govwikiwand.com Its molecular formula is C₈H₁₉N, and its molecular weight is approximately 129.24 g/mol . nih.govwikipedia.orgnist.govdrugfuture.comchemeo.comcymitquimica.com The CAS Registry Number associated with 6-methylheptan-2-amine is 543-82-8. nih.govwikipedia.orgnist.govdrugfuture.comchemeo.com

The term "Dimethylhexylamine" (DMHA) is a common name used to refer to this compound, reflecting the presence of two methyl groups and a hexyl chain attached to an amine group. rivm.nlwikiwand.comnih.govopss.orgcrazybulk.comnutraingredients-usa.comvitabase.comresearchgate.netusada.orgnih.gov However, this name can be ambiguous as it does not specify the exact positions of the methyl groups and the amine functional group on the heptane (B126788) chain, leading to the possibility of different structural isomers. The IUPAC name, 6-methylheptan-2-amine, provides a precise description of the compound's structure. nih.govwikipedia.orgnist.govwikiwand.com

Isomeric Forms of this compound and their Stereochemical Research Implications

The chemical formula C₈H₁₉N allows for the existence of various structural isomers that fall under the general description of "dimethylhexylamine." Two primary isomers are often discussed in the context of DMHA: 2-amino-6-methylheptane and 2-amino-5-methylheptane. crazybulk.com 2-amino-6-methylheptane corresponds to the structure of this compound. opss.orgcrazybulk.comnutraingredients-usa.comvitabase.comusada.orgnih.gov

The presence of a chiral center in 6-methylheptan-2-amine (at the carbon atom bonded to the amine group) means that it can exist as stereoisomers, specifically enantiomers (R and S forms). washington.edugacariyalur.ac.in Research into the stereochemical implications of these isomeric forms is relevant to understanding their potential biological activity and metabolic pathways. Studies have investigated the enantiomeric distribution of 1,5-dimethylhexylamine (another way of naming 6-methylheptan-2-amine) in commercial products, finding enantiomeric ratios suggesting a racemic nature (a mixture of both enantiomers). nih.gov This indicates that the synthesized compound is often a mix of the (R) and (S) stereoisomers. nih.gov

While the provided search results mention stereochemical studies in other contexts mdpi.comacs.orgub.educdnsciencepub.comevitachem.comresearchgate.net, and the existence of stereoisomers for this compound cymitquimica.com, detailed research findings specifically on the differing biological activities or metabolic fates of the individual enantiomers of this compound (6-methylheptan-2-amine) are not extensively detailed within the provided snippets. However, the recognition of chirality and the analysis of enantiomeric ratios in synthesized forms highlight the importance of stereochemistry in the comprehensive study of this compound. nih.gov

Synonyms and Historical Designations in Scientific Literature

This compound has been known by a variety of synonyms and historical designations in scientific literature and commercial contexts. These names reflect different naming conventions or historical uses of the compound. Some of the notable synonyms and historical names include:

Dimethylhexylamine (DMHA) rivm.nlwikiwand.comnih.govopss.orgcrazybulk.comnutraingredients-usa.comvitabase.comresearchgate.netusada.orgnih.gov

2-amino-6-methylheptane nih.govwikipedia.orgnist.govwikiwand.comdrugfuture.comchemeo.comcymitquimica.comopss.orgnutraingredients-usa.comvitabase.comusada.orgnih.govcaymanchem.com

1,5-Dimethylhexylamine nih.govwikipedia.orgnist.govwikiwand.comdrugfuture.comchemeo.comcymitquimica.comopss.orgusada.orgnih.govtga.gov.au

6-Methyl-2-heptylamine nih.govwikipedia.orgnist.govdrugfuture.comchemeo.comcymitquimica.comopss.orgnih.gov

6-Methyl-2-heptanamine wikipedia.orgdrugfuture.comchemeo.comopss.orgusada.org

Vaporpac nih.govwikipedia.orgnist.govwikiwand.comdrugfuture.comchemeo.comopss.orgcrazybulk.comusada.orgnih.govresearchgate.netjst.go.jpnist.gov

Amidrine nih.govwikipedia.orgnist.govwikiwand.comchemeo.comcymitquimica.comopss.orgcrazybulk.comusada.orgjst.go.jpnist.gov

SK&F-51 (or SKF-51) nih.govwikipedia.orgnist.govwikiwand.comdrugfuture.comchemeo.comcymitquimica.comjst.go.jp

Isoctaminum nist.govwikiwand.comchemeo.comcymitquimica.comusada.orgnist.gov

2-Isooctyl amine nih.govnist.govchemeo.comcymitquimica.comopss.orgcrazybulk.comusada.orgnist.gov

alpha,epsilon-Dimethylhexylamine nih.govnist.govchemeo.comcymitquimica.comusada.org

Pharmacological Profile of Octodrine

Mechanisms of Action

Octodrine exerts its stimulant effects primarily through its interactions with neurotransmitter systems in the central nervous system and adrenergic receptors. medsafe.govt.nznih.govontosight.ai

Central Nervous System Neurotransmitter Modulation

This compound is described as a central nervous stimulant that influences the activity of key neurotransmitters, specifically dopamine (B1211576) and noradrenaline. medsafe.govt.nznih.gov

Dopamine Uptake Modulation by this compound

Research indicates that this compound increases the uptake of dopamine. medsafe.govt.nznih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net This action contributes to its stimulant effects. Studies on structurally similar compounds like 1,3-dimethylamylamine (DMAA) have shown inhibition of dopamine transporter (DAT) function, although the extent of this compound's direct modulation of DAT is an area of ongoing investigation. researchgate.net

Noradrenaline Uptake Modulation by this compound

Similar to its effects on dopamine, this compound is reported to increase the uptake of noradrenaline (norepinephrine). medsafe.govt.nznih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net This mechanism is a significant contributor to its sympathomimetic and stimulant properties.

Norepinephrine (B1679862) Transporter (NET) Interactions of this compound

This compound has been documented to interact with the norepinephrine transporter (NET). nih.gov Studies involving virtual ligand screening have identified this compound as a potential ligand for NET, suggesting it may inhibit norepinephrine reuptake into presynaptic cells. nih.govpnas.org This inhibition would lead to increased concentrations of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. pnas.org

Adrenergic Receptor Agonism (e.g., Alpha-Adrenergic Receptors)

This compound is classified as an alpha-adrenergic agonist. medsafe.govt.nz Adrenergic receptors are G-protein-coupled receptors that are activated by catecholamines like adrenaline and noradrenaline. mdpi.comwikipedia.orggenome.jpgenome.jpkegg.jpmdpi.comkegg.jp Agonism at alpha-adrenergic receptors, particularly alpha-1 adrenergic receptors, can lead to vasoconstriction and other physiological responses associated with sympathetic nervous system activation. medsafe.govt.nzwikipedia.orggenome.jp While some studies on related alkylamines did not show activation of certain alpha-adrenergic receptor subtypes at tested concentrations, the classification of this compound as an alpha-adrenergic agonist suggests it interacts with at least some of these receptors. mdpi.com

Pharmacodynamics of this compound

This compound is classified as a central nervous system stimulant and a sympathomimetic amine. nih.govwikipedia.orgresearchgate.net Its sympathomimetic effects are believed to be mediated via alpha-adrenergic agonists acting on G-protein-coupled receptors (GPCRs). nih.gov this compound is also reported to increase the uptake of dopamine and noradrenaline. nih.govmedchemexpress.comresearchgate.netmedsafe.govt.nz

Cardiovascular System Responses to this compound Exposure (Animal Models)

Animal studies conducted from the 1940s through the 1970s have investigated the cardiovascular effects of this compound. wikipedia.org These studies, performed on various animal species including cats, rabbits, dogs, and pigs, suggest a potential for adverse cardiovascular effects. nih.govresearchgate.net

Cardiac Rate Modulation (Positive Chronotropic Effects)

Research in animal models has indicated that this compound can increase cardiac rate, demonstrating a positive chronotropic effect. nih.govmedchemexpress.comusada.orgsafemedicines.orgmedchemexpress.com Studies using isolated atrium preparations from dogs have shown that this compound induces dose-related positive chronotropic responses when administered into the cannulated sinus node artery. nih.gov The duration of this effect was observed to be longer compared to dopamine and norepinephrine in these preparations. nih.gov

Myocardial Contractility Alterations (Positive Inotropic Effects)

This compound has also been found to increase myocardial contractility in animal studies, indicating a positive inotropic effect. nih.govmedchemexpress.comusada.orgsafemedicines.orgmedchemexpress.com Experiments involving isolated dog atrium preparations demonstrated dose-related positive inotropic responses following administration of this compound into the sinus node artery. nih.gov

Vasoconstrictive Effects of this compound

Aliphatic amines, including this compound, are known to cause vasoconstriction and affect cardiovascular activity, being considered pressor amines due to these effects. rivm.nl this compound itself is described as a vasoconstrictor. wikipedia.org

Central Nervous System Stimulation

This compound functions as a psychoactive central nervous system stimulant. nih.govmedsafe.govt.nz It is understood to increase the uptake of dopamine and noradrenaline, contributing to its stimulant properties. nih.govmedchemexpress.comresearchgate.netmedsafe.govt.nz Animal experiments have demonstrated stimulation of the central nervous system following this compound exposure. researchgate.netresearchgate.net

This compound-Induced Alertness and Potential Cognitive Impact

This compound is associated with enhanced euphoria and alertness. medsafe.govt.nz While some online sources market this compound for potentially improving cognitive functions such as focus, memory, and attention, the scientific literature provides limited research on its therapeutic benefits and harms, including its effects on cognitive performance. opss.orgmedsafe.govt.nzresearchgate.net

Here is a summary of cardiovascular effects observed in animal models:

| Effect | Observation in Animal Models | Source Indices |

| Increased Cardiac Rate | Yes | nih.govmedchemexpress.comusada.orgsafemedicines.orgmedchemexpress.comnih.gov |

| Increased Contractility | Yes | nih.govmedchemexpress.comusada.orgsafemedicines.orgmedchemexpress.comnih.gov |

| Vasoconstriction | Yes | wikipedia.orgrivm.nl |

Pain Threshold Modulation by this compound

Animal experiments have indicated that this compound can increase the pain threshold researchgate.netmdpi.com. This suggests a potential analgesic effect, although the mechanisms and relevance to humans require further investigation.

Respiratory System Effects (e.g., Bronchospasmolysis)

Historically, this compound was developed for use as an inhalant to treat respiratory conditions such as bronchitis and laryngitis, suggesting an effect on the respiratory system nih.govmrsupplement.com.auncats.io. Human studies have demonstrated bronchospasmolytic effects, meaning it can help to relax the muscles in the airways researchgate.netmdpi.com.

Other Pharmacological Activities Investigated for this compound

Beyond its effects on pain and the respiratory system, research has explored other potential pharmacological activities of this compound.

Anti-Microbial Properties (e.g., Anti-persister activity against Escherichia coli)

This compound has been cited as having antimicrobial properties nih.gov. Studies have investigated its activity against uropathogenic strains of Escherichia coli, including anti-persister activity researchgate.netnih.govnih.govresearchgate.net. In one study screening a library of clinical drugs, this compound was identified as a candidate with high anti-persister activity against stationary phase E. coli UTI89 persisters, capable of killing all persisters after 5 days of exposure nih.govresearchgate.net.

Anti-Fungal Activity (e.g., against Candida albicans)

Research has also indicated that this compound possesses antifungal activity, specifically against Candida albicans nih.govresearchgate.net. A study screening FDA-approved drugs for activity against C. albicans found this compound to be effective in killing serum-grown C. albicans without significantly affecting the survival of host cells like macrophages and skin cells nih.gov. This compound was noted as the only drug in that study that had not been previously tested for antifungal properties nih.gov. Agar diffusion susceptibility assays have been used to assess this compound's effect on Candida albicans growth, observing zones of inhibition researchgate.net.

Research into Potential Anti-Tumor Activities

This compound was investigated as a potential anti-tumor drug in the early 1950s nih.govncats.io. Some studies have explored compounds present in natural sources, such as Plantago major essential oil, which contains this compound and has shown anti-tumor and anti-cancer activities researchgate.net. However, detailed research specifically on this compound's direct anti-tumor mechanisms or efficacy is limited in the provided search results.

Appetite Suppression and Anti-Obesity Research Avenues

This compound has been explored for its potential as an anti-obesity and appetite suppressant agent nih.govmrsupplement.com.auresearchgate.net. It has been included in some products marketed for weight loss opss.orgchemicalbook.comresearchgate.net. The purported benefits include suppressed appetite mrsupplement.com.au. Some research avenues in the context of obesity management have identified this compound as a compound present in certain natural sources, although its direct role and efficacy in anti-obesity effects require further research frontiersin.org.

Pharmacokinetics of this compound

Information regarding the pharmacokinetics of this compound in humans is notably limited, with much of the available data stemming from older animal studies or preliminary human observations nih.govresearchgate.net.

Absorption Dynamics in Biological Systems

While specific detailed studies on the absorption dynamics of this compound in biological systems are scarce in recent literature, its historical use as both an inhalant and an oral medication suggests it can be absorbed via these routes wikipedia.orgnih.gov. For structurally similar compounds like 1,3-dimethylamylamine (DMAA), oral administration has shown adequate but slow absorption in humans mdpi.com. Given the structural similarities, a similar pattern might be hypothesized for this compound, though this requires further investigation.

Distribution Profile Across Tissues

Metabolic Pathways and Biotransformation of this compound

When ingested by humans, this compound undergoes rapid metabolism. nih.gov

A primary metabolite of this compound identified in humans is heptaminol (B132716). nih.govresearchgate.netmdpi.com Heptaminol is reported to be the main compound present in the blood after this compound ingestion. nih.gov The metabolic conversion of this compound to heptaminol is expected due to their structural similarity. researchgate.net

Specific enzyme systems involved in the biotransformation of this compound are not extensively detailed in the provided search results. Research on the metabolism of related compounds, such as other aliphatic amines, often involves enzymes like monoamine oxidases (MAOs) or cytochrome P450 enzymes, but direct evidence for this compound is limited in the scope of this search umeaopoka.com.

Toxicological Investigations of Octodrine

Acute Toxicity Studies (Primarily Animal Models)

Acute toxicity studies involving Octodrine have been conducted predominantly in animal models, providing initial insights into the immediate physiological responses to exposure.

Reported Acute Adverse Events and Physiological Manifestations

Studies conducted between the 1940s and 1970s investigated the effects of this compound in a variety of animal species. Acute toxicity studies in cats indicated that administration of toxic doses led to observed effects including dilated pupils, vomiting, and convulsions. tandfonline.comresearchgate.net In studies involving mice and rats, central nervous system stimulation was suggested as a physiological manifestation following this compound exposure. researchgate.netuni.lu Investigations in larger animals demonstrated an increase in both blood pressure and cardiac output. tandfonline.comresearchgate.netuni.lu Intraperitoneal administration of this compound hydrochloride in cats resulted in dilated pupils, vomiting, and hyperpnoea at lower doses, while higher doses were associated with convulsions and tremors. uni.lu

Species-Specific Toxicological Responses to this compound

Toxicological studies have been performed across several animal species, including mice, rats, guinea pigs, rabbits, cats, and dogs. tandfonline.comresearchgate.net Estimates for the acute intraperitoneal LD50 values have been reported for mice, rats, rabbits, and guinea pigs, falling within the range of 39 to 59 mg/kg of body weight. uni.lu A preliminary study noted an intraperitoneal LD50 of 90 mg/kg body weight for this compound hydrochloride in mice. uni.lu Distinct species-specific responses were observed; for instance, cats exhibited characteristic signs such as dilated pupils, vomiting, hyperpnoea, convulsions, and tremors. uni.lu Central nervous system stimulation was noted in mice and rats, whereas larger animals primarily showed cardiovascular effects. tandfonline.comresearchgate.netuni.lu

The following table summarizes some reported acute toxicity data:

| Species | Route of Administration | Observed Effects (Toxic Doses) | Estimated LD50 (mg/kg bw) | Source |

| Cats | Acute toxicity studies | Dilated pupils, vomiting, convulsions | Not specified | tandfonline.comresearchgate.net |

| Mice | Intraperitoneal | CNS stimulation | 59 | uni.lu |

| Rats | Intraperitoneal | CNS stimulation | 41.5 | uni.lu |

| Rabbits | Intraperitoneal | Not specified | 44 | uni.lu |

| Guinea Pigs | Intraperitoneal | Not specified | 39 | uni.lu |

| Mice | Intraperitoneal (HCl) | Not specified | 90 | uni.lu |

| Cats | Intraperitoneal (HCl) | Dilated pupils, vomiting, hyperpnoea, convulsions, tremors | Not specified | uni.lu |

| Larger Animals | Not specified | Increased blood pressure, cardiac output | Not specified | tandfonline.comresearchgate.netuni.lu |

Subchronic and Chronic Toxicity Assessments

Information regarding the subchronic and chronic toxicity of this compound is notably limited in the available scientific literature. Multiple sources explicitly state that there is no data available for these types of toxicity studies concerning this compound. capotchem.cnchemicalbook.comthermofisher.com While one source mentions subacute toxicity testing in rats, rabbits, and guinea pigs involving daily dosing for 30 days, noting some signs of depression, piloerection, and restlessness in rats at higher doses, comprehensive assessments of subchronic or chronic effects specific to this compound have not been widely published. uni.lu

Genotoxicity and Mutagenicity Research of this compound

Research specifically investigating the genotoxicity and mutagenicity of this compound is scarce. Several sources indicate that there is no data available concerning the germ cell mutagenicity or general genotoxicity of the compound. capotchem.cnchemicalbook.comthermofisher.comlgcstandards.com While studies on similar compounds like 1,3-DMAA have explored these endpoints, findings from such studies cannot be directly extrapolated to this compound. mdpi.comresearchgate.net

Carcinogenicity Studies of this compound

Proposed Mechanisms of this compound-Induced Adverse Reactions

This compound is understood to exert its effects primarily as a central nervous system stimulant with sympathomimetic properties nih.govopss.orgmedsafe.govt.nz. Its structural similarity to other stimulants like DMAA and amphetamine contributes to its classification as a stimulant chemicalbook.com. The proposed mechanisms underlying this compound-induced adverse reactions involve its interaction with neurotransmitter systems, particularly those involving dopamine (B1211576) and noradrenaline nih.govmedsafe.govt.nzmedchemexpress.comontosight.ai.

Cardiovascular System Dysregulation (e.g., Hypertension, Arrhythmias)

The sympathomimetic effects of this compound are believed to be mediated, at least in part, via alpha-adrenergic receptors, which are G-protein-coupled receptors nih.gov. Animal studies have indicated that this compound can increase cardiac rate, also known as a positive chronotropic effect, and enhance myocardial contractility, a positive inotropic effect nih.govmedchemexpress.comusada.org. This suggests a direct impact on heart function. Furthermore, DMHA has been shown to possess vasoconstrictive properties, leading to the narrowing of blood vessels, which can result in increased blood pressure chemicalbook.combloomtechz.com. This vasoconstriction, mediated by alpha-1 adrenergic activity, and increased heart rate and myocardial contractility, potentially mediated by beta-1 adrenergic activity, contribute to the observed cardiovascular effects tigerfitness.com. The increase in blood pressure and accelerated heart rate are consistent with the expected effects of stimulants like this compound mdpi.com.

Central Nervous System Disturbances (e.g., Tremor, Anxiety, Mood Swings, Over-stimulation)

This compound functions as a central nervous stimulant by increasing the uptake of dopamine and noradrenaline nih.govmedsafe.govt.nzmedchemexpress.com. It is also believed to act as a norepinephrine-dopamine reuptake inhibitor (NDRI), which leads to elevated levels of these neurotransmitters in the brain by preventing their reabsorption into the presynaptic neuron ontosight.ai. This action is associated with increased alertness, energy, and enhanced focus ontosight.ai. However, this stimulation of the central nervous system can also manifest as adverse effects such as tremor, anxiety, mood swings, and general over-stimulation wikipedia.orgmedsafe.govt.nz. These effects are consistent with the known actions of substances that increase dopaminergic and noradrenergic activity in the brain.

Hyperthermia Etiology

While the precise mechanisms by which this compound may contribute to hyperthermia are not as extensively detailed as its cardiovascular and CNS effects in the provided search results, its stimulant properties and impact on the sympathetic nervous system are relevant. Stimulants, including those structurally similar to this compound like 1,3-dimethylamylamine (DMAA), can increase metabolic rate mdpi.com. An increased metabolic rate can lead to greater heat production within the body. Additionally, stimulants can impair thermoregulation by adversely affecting skin vasodilation, which is a mechanism the body uses to dissipate heat mdpi.com. The combination of increased heat production and impaired heat dissipation, coupled with the potential for increased physical exertion due to the stimulant effects, could contribute to the risk of hyperthermia mdpi.com. Reported side effects of this compound have included hyperthermia wikipedia.orgresearchgate.net.

Analytical Methodologies for Octodrine Detection and Quantification

Chromatographic Techniques

Chromatography, in combination with mass spectrometry, provides robust methods for the separation and detection of Octodrine within complex samples. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully applied, each offering distinct advantages depending on the sample matrix and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its ability to separate components based on their boiling points and their interaction with the stationary phase, followed by fragmentation and detection in a mass spectrometer, makes it a powerful tool for both qualitative identification and quantitative analysis.

Conventional GC-MS methods are employed for the quantitative determination of this compound in various samples. These methods typically involve sample preparation steps to extract this compound from the matrix, followed by injection into a gas chromatograph equipped with a suitable capillary column. The separated this compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and detected based on its characteristic mass-to-charge ratio (m/z) fragments. Selected Ion Monitoring (SIM) mode is often used in quantitative analysis to enhance sensitivity and selectivity by monitoring only specific ions characteristic of this compound.

Research has utilized GC-MS to quantify this compound in dietary supplements. For example, studies investigating the presence of stimulants in sports and weight loss supplements have employed conventional GC-MS methods. One study developed two GC/MS methods, including a conventional approach using thick film megabore capillary columns, to analyze underivatized 1,5-DMHA (this compound) in supplements. usda.govnih.govresearchgate.net This method was used to determine the quantity of this compound present in these products. usda.govnih.gov

Data from such studies highlights the levels of this compound found in some commercial products. For instance, one study reported finding this compound at a dose of 72 ± 7.5 mg per serving in analyzed supplements. researchgate.netresearchgate.net This quantity was noted to be more than twice the largest previously established pharmaceutical dose of this compound in Europe, which ranged from 8 to 33 mg in multi-ingredient medications. researchgate.netresearchgate.net

This compound possesses a chiral center, meaning it can exist as two enantiomers (stereoisomers that are non-superimposable mirror images of each other). The enantiomeric composition of a chiral compound can provide valuable information about its origin (natural or synthetic). Chiral GC-MS is a specialized technique that utilizes a chiral stationary phase in the GC column to separate these enantiomers before detection by MS.

Chiral GC-MS methods have been developed and applied to determine the enantiomeric distribution of this compound. usda.govnih.govresearchgate.net This is particularly relevant for investigating the source of this compound found in dietary supplements, as a racemic mixture (an equal mix of both enantiomers) typically indicates a synthetic origin, while a non-racemic ratio might suggest a natural source or stereoselective synthesis/metabolism. Studies using chiral GC-MS have indicated that the this compound found in certain supplements is of synthetic origin, based on its racemic nature (enantiomeric ratios between 0.9–1.0). usda.govnih.govresearchgate.net The identification of synthetic artifacts alongside this compound in these supplements further supports a synthetic origin. usda.govnih.govresearchgate.net

Conventional GC-MS for Quantitative Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS techniques are well-suited for the analysis of a broader range of compounds, including those that are less volatile or thermally labile than those analyzed by GC-MS. By coupling liquid chromatography for separation with mass spectrometry for detection, LC-MS provides a versatile platform for this compound analysis in various complex matrices, including biological fluids.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of LC that uses smaller particle size stationary phases and higher mobile phase pressures, resulting in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. When coupled with MS, UHPLC-MS offers a powerful tool for the rapid and sensitive detection and quantification of this compound.

UHPLC-MS has been utilized in the analysis of dietary supplements for the presence of stimulants, including this compound. researchgate.nettandfonline.comtandfonline.comlindenwood.edu This technique allows for the separation of this compound from other components in the supplement matrix before mass spectrometric detection. The high speed and resolution of UHPLC, combined with the sensitivity of MS, make it suitable for routine screening and quantitative analysis of this compound in a high-throughput manner.

High-Resolution Tandem Mass Spectrometry (MS/MS), particularly using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements and detailed structural information through fragmentation patterns. This capability is invaluable for the unambiguous identification and quantification of analytes like this compound, especially in complex biological matrices where interfering substances may be present. While the specific combination of HPLC-MS/MS TOF for this compound is not explicitly detailed in every search result, the application of similar high-resolution LC-MS/MS techniques for the analysis of this compound and related stimulants in biological samples and supplements is well-documented. tandfonline.comlindenwood.edunih.govnih.govresearchgate.netmdpi.com

LC-MS/MS methods have been developed for the quantification of this compound in matrices such as hair. nih.gov These methods often involve sample preparation steps like extraction, followed by chromatographic separation and detection using tandem mass spectrometry, which provides increased specificity by monitoring specific precursor-product ion transitions. The use of high-resolution mass analyzers (like TOF or Orbitrap) in conjunction with MS/MS provides enhanced confidence in the identification of this compound by offering precise mass measurements of both the parent ion and its fragments. This is particularly important in doping control and forensic analysis, where definitive identification is critical.

The development of LC-MS/MS methods for this compound and its metabolite, heptaminol (B132716), in hair demonstrates the application of these techniques for long-term exposure assessment. nih.gov Such methods are crucial for distinguishing between a single exposure and chronic use, and for investigating potential contamination sources. nih.gov

Here is a summary of some analytical techniques used for this compound analysis:

| Technique | Application | Key Features |

| Conventional GC-MS | Quantitative analysis in supplements | Separation by boiling point, EI ionization, SIM for sensitivity |

| Chiral GC-MS | Enantiomeric profiling | Chiral stationary phase for enantiomer separation, indicates origin |

| UHPLC-MS | Rapid screening and quantification | High speed, improved resolution, suitable for complex matrices |

| LC-MS/MS (including HRMS) | Identification and quantification in various matrices (including biological) | High sensitivity and selectivity, fragmentation for structural information |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for this compound

Sample Preparation Strategies for Biological and Complex Matrices

Sample preparation is a critical step in the analytical process, particularly when dealing with complex matrices like biological fluids (e.g., urine, blood, hair) or dietary supplements. This step aims to isolate and concentrate the analyte while removing interfering substances.

Various sample preparation techniques are applied to biological samples for the analysis of psychotropic drugs, including stimulants like this compound. These methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). dokumen.pubresearchgate.net Direct solid-phase extraction online with a column switching system and protein precipitation are also utilized. dokumen.pub The use of deuterized compounds as internal standards is described in the analysis of psychotropic drugs in biological samples to aid in quantification and method performance monitoring. dokumen.pubresearchgate.net

For the analysis of alkylamine stimulants, including this compound, in urine matrices, bar adsorptive microextraction (BAμE) has been proposed as an alternative sample preparation technique. nih.gov This method involves derivatization prior to GC-MS analysis. nih.gov BAμE is presented as a cost-effective, user- and eco-friendly approach that requires a low volume of urine sample. nih.gov Optimized experimental conditions for BAμE have been reported, achieving notable recoveries for various alkylamine stimulants. nih.gov

In the context of doping control, sample preparation methods for biological matrices are continuously being optimized. dshs-koeln.deunil.ch These advancements aim to improve the detection of substances and their metabolites in various matrices. unil.ch

Confirmation of Synthetic Versus Putative Natural Origin Through Analytical Signatures

The question of whether this compound found in products is of natural or synthetic origin has been addressed through analytical investigations focusing on specific signatures. While some sources have claimed a natural origin from plants like Aconitum or Kigelia, analytical evidence largely supports a synthetic source for this compound found in dietary supplements. researchgate.netusda.govchemicalbook.comnih.gov

One key analytical approach to distinguish between synthetic and natural origin is the determination of enantiomeric distribution. This compound is a chiral compound, meaning it can exist as different stereoisomers (enantiomers). researchgate.net Synthetic production typically yields a racemic mixture, containing equal amounts of each enantiomer. Analysis of the enantiomeric ratios of 1,5-DMHA in commercial supplements has shown ratios between 0.9-1.0, indicating a racemic nature, which is suggestive of a synthetic origin. researchgate.netusda.govnih.gov

Another important analytical signature is the identification of byproducts from the synthesis process. The presence of specific byproducts related to 1,5-DMHA synthesis in commercial supplements containing the compound further indicates a synthetic origin from a potentially poor-quality source. researchgate.netusda.govnih.gov

Studies analyzing plant samples, such as Aconitum or Kigelia, using sensitive GC/MS methods have not detected 1,5-DMHA within the limits of detection, contradicting claims of its natural existence in these plants. researchgate.netusda.govnih.gov

Analytical techniques like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with chemometric analysis, are also used in the broader context of differentiating between natural and synthetic compounds by examining their chemical fingerprints and molecular structures. nih.govchemrxiv.org

Interlaboratory Validation of this compound Detection Methods

Interlaboratory validation is a crucial step in confirming the reliability and reproducibility of analytical methods across different laboratories. This process helps to identify potential biases and variations that might not be apparent in single-laboratory studies. vivitrolabs.com

While the provided search results highlight the development and application of various analytical methods for this compound detection and quantification, specific details regarding comprehensive interlaboratory validation studies solely focused on this compound are limited within the snippets. However, the importance of interlaboratory studies for method validation in areas like doping control is well-recognized. vivitrolabs.comwoah.org

Studies involving the analysis of supplements by multiple independent laboratories using techniques like UHPLC-MS/MS and reference standards contribute to a form of interlaboratory comparison, demonstrating the ability of different laboratories to identify and quantify this compound in complex matrices. researchgate.nettandfonline.com

General principles and methods for the validation of diagnostic assays, including the assessment of reproducibility through interlaboratory comparison studies, are established in analytical science. woah.org These principles involve testing the same panel of samples in different laboratories to assess consistency and identify non-random effects. woah.org

The ongoing optimization of analytical approaches in fields like sports drug testing, which includes substances like this compound, necessitates robust validation processes, implicitly involving aspects of interlaboratory assessment to ensure the reliability of results for regulatory and anti-doping purposes. unil.ch

Sources and Biogenesis Research of Octodrine

Investigations into Putative Natural Occurrence

Investigations into the natural occurrence of octodrine have examined various botanical and aquatic sources, although conclusive evidence of its presence in these organisms remains limited. rivm.nlcenmed.comwikipedia.org

Analysis of Botanical Sources (e.g., Aconitum kusnezoffii, Kigelia africana, Forsythia suspension, Datura stramonium, Biomphytum veldkampii)

Several botanical sources have been investigated for the potential presence of this compound. These include plants such as Aconitum kusnezoffii, Kigelia africana, Forsythia suspensa, Datura stramonium, and Biomphytum veldkampii. rivm.nl Some marketing materials have claimed that this compound is a natural extract of plants like Aconitum kusnezoffii and Kigelia africana. opss.orgmedsafe.govt.nzrxlist.commdpi.comresearchgate.netkiriltanev.com However, scientific studies attempting to validate these claims have not provided clear evidence of this compound naturally occurring in these plants. opss.orgchemicalbook.commedsafe.govt.nzrxlist.com For instance, analyses of Aconitum species, including Aconitum kusnezoffii, and Kigelia africana have not detected the natural presence of 1,5-DMHA. nutraingredients-usa.com One study mentioned that early speculation about DMHA being derived from Aconitum kusnezoffii has been debunked due to the plant's extreme toxicity. mrsupplement.com.au While Kigelia africana extract has been listed as an ingredient in some supplements containing this compound, this does not confirm a natural origin of this compound from this plant. medsafe.govt.nzfim-moto.com

Examination of Aquatic Organism Sources (e.g., Microcystis aeruginosa, Psetta mexima, sea shrimp)

Aquatic organisms, including the alga Microcystis aeruginosa, the turbot fish (Psetta maxima), and an unidentified species of sea shrimp, have also been suggested as potential natural sources of this compound in some studies. rivm.nlcenmed.comwikipedia.org However, similar to botanical sources, these studies have not led to conclusive confirmations of this compound as a naturally occurring product in these aquatic organisms. rivm.nl

Methodological Challenges in Validating Natural Presence of this compound

Validating the natural presence of this compound in biological sources presents several methodological challenges. The potential for contamination during sample collection and processing is a significant factor. Additionally, the concentration of this compound in natural sources, if present, might be very low, making detection and accurate quantification difficult with standard analytical techniques. The structural similarity of this compound to other naturally occurring alkylamines could also lead to misidentification or false positives. chemicalbook.comwikipedia.org Researchers have highlighted the difficulty in definitively proving the absence of a compound in a complex biological matrix, putting them in a position of having to continually prove a negative when faced with claims of natural origin. nutraingredients-usa.com

Synthetic Pathways and Industrial Production of this compound

This compound is primarily a synthetic compound. mrsupplement.com.auchemicalbook.com Its chemical structure is similar to other synthetic stimulants like DMAA and amphetamine. chemicalbook.com The presence of a reductive amination byproduct can serve as an indicator of its synthetic origin. wikipedia.org While specific detailed industrial production pathways are not extensively disclosed in publicly available information, the synthetic nature of this compound found in dietary supplements has been confirmed through analytical methods. nutraingredients-usa.com

Differentiation of Natural and Synthetic this compound in Commercial Products

Differentiating between purportedly natural and synthetic this compound in commercial products is crucial, especially given the lack of conclusive evidence for its natural occurrence in the claimed sources. Analytical methods, such as gas chromatography-mass spectrometry (GC/MS), including chiral GC/MS analysis to determine enantiomeric ratios, can be employed to assess the origin of this compound. nutraingredients-usa.comresearchgate.net The presence of specific byproducts from synthetic routes, such as those from reductive amination, can indicate a synthetic origin. wikipedia.org Furthermore, the enantiomeric profile of this compound found in products can provide clues about its source, as synthetic processes may yield a racemic mixture, while a naturally occurring compound might be enriched in a specific enantiomer. nutraingredients-usa.com Despite claims of natural sourcing, analyses of supplements listing botanical ingredients like Aconitum kusnezoffii or Kigelia africana have often revealed the presence of synthetic stimulants, including this compound. opss.orgnsf.org This suggests that these botanical listings may sometimes be used to disguise the inclusion of synthetic compounds. nsf.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10982 nih.govuni.lu |

| 1,5-Dimethylhexylamine | 10982 nih.govuni.lu, 6989209 [(R)-isomer] chemicalbook.comnih.gov |

| Aconitum kusnezoffii | 24721564 wikidata.org |

| Kigelia africana | Not readily available (Genus Kigelia: 134031609) |

| Forsythia suspensa | (Associated compounds like Phillyrin: 44584288 wikipedia.org, Baicalein found in F. suspensa: 5281605 , Forsythiaside: 5281773 pharmrxiv.de) |

| Datura stramonium | Not readily available |

| Biomphytum veldkampii | Not readily available |

| Microcystis aeruginosa | (Associated compounds like Microcystin LA: 6437382 nih.gov) |

| Psetta maxima | Not readily available |

| Iproheptine | 19917 wikipedia.org |

| Methylhexanamine (DMAA) | 439360 [See PubChem for details] |

| 1,3-Dimethylbutylamine (DMBA) | 82163 [See PubChem for details] |

| Heptaminol (B132716) | 3597 [See PubChem for details] |

Interactive Data Table: Putative Natural Sources of this compound

| Source | Type | Evidence of Natural Occurrence | Notes |

| Aconitum kusnezoffii | Botanical | Not conclusively confirmed opss.orgchemicalbook.commedsafe.govt.nzrxlist.comnutraingredients-usa.comrivm.nl | Some marketing claims exist, but scientific evidence is lacking. opss.orgmedsafe.govt.nzrxlist.commdpi.comresearchgate.netkiriltanev.com |

| Kigelia africana | Botanical | Not conclusively confirmed opss.orgchemicalbook.commedsafe.govt.nzrxlist.comnutraingredients-usa.comrivm.nl | Some marketing claims exist, but scientific evidence is lacking. opss.orgmedsafe.govt.nzrxlist.commdpi.comresearchgate.netkiriltanev.com |

| Forsythia suspensa | Botanical | Not conclusively confirmed rivm.nl | Mentioned as a potential source in some studies. rivm.nlresearchgate.net |

| Datura stramonium | Botanical | Not conclusively confirmed rivm.nl | Mentioned as a potential source in some studies. rivm.nlresearchgate.net |

| Biomphytum veldkampii | Botanical | Not conclusively confirmed rivm.nl | Mentioned as a potential source in some studies. rivm.nl |

| Microcystis aeruginosa | Aquatic | Not conclusively confirmed rivm.nl | An alga; mentioned as a potential source in some studies. rivm.nlresearchgate.net |

| Psetta maxima | Aquatic | Not conclusively confirmed rivm.nl | Turbot fish; mentioned as a potential source in some studies. rivm.nl |

| Unidentified sea shrimp | Aquatic | Not conclusively confirmed rivm.nl | Mentioned as a potential source in some studies. rivm.nl |

Regulatory Science and Public Health Perspectives on Octodrine

Global Regulatory Frameworks and Classifications

The regulatory status of octodrine varies across different jurisdictions, but a common theme is its classification outside of approved pharmaceutical or dietary ingredient categories. Regulatory bodies worldwide have assessed this compound based on its chemical structure, historical use, and potential implications for public health.

Status of this compound as an Unapproved Pharmaceutical Agent

Despite its original development as a pharmaceutical in the 1950s, this compound is currently considered an unapproved pharmaceutical agent in many regions. In the United States, for example, the Food and Drug Administration (FDA) regards DMHA (this compound) as a substance that does not meet the statutory definition of a dietary ingredient and deems it an unsafe food additive. wikipedia.orgfda.gov Consequently, dietary supplements containing this compound are considered adulterated and illegal for marketing by the FDA. wikipedia.orgfda.gov Similarly, in New Zealand, this compound is considered a New Chemical Entity, and there are no approved medicines containing it. medsafe.govt.nz Medsafe, the New Zealand Medicines and Medical Devices Safety Authority, has received advice that this compound functions as a medicine due to its therapeutic effect, even when no such claims are made for the final product. medsafe.govt.nz

Classification of this compound as a New Chemical Entity

This compound is frequently classified as a New Chemical Entity (NCE) by regulatory authorities. medsafe.govt.nzmedsafe.govt.nz This classification is significant because it implies that the substance has not been previously approved for use in regulated products, such as medicines or dietary supplements, and therefore requires thorough assessment before it can be legally marketed. medsafe.govt.nzfda.gov The classification as an NCE highlights the limited research and understanding of its effects and safety in humans in the context of its current use in supplements. medsafe.govt.nzopss.org

This compound in Sports Anti-Doping Contexts

This compound's stimulant properties have led to its inclusion in the list of prohibited substances by major sports anti-doping organizations. Its presence in supplements marketed for performance enhancement has implications for athletes and the broader understanding of Performance and Image-Enhancing Drugs (PIEDs).

World Anti-Doping Agency (WADA) Status and Prohibited Substance Classification

The World Anti-Doping Agency (WADA) lists this compound as a prohibited substance. medsafe.govt.nzusada.orgsportintegrity.gov.au It is classified under Class S6, which includes specified stimulants, and is prohibited in-competition. usada.orgsportintegrity.gov.auukad.org.uktas-cas.orgwada-ama.org This classification means that the detection of this compound in an athlete's sample during a competition is considered an Adverse Analytical Finding (AAF). tas-cas.orgwada-ama.org The inclusion of this compound on the WADA Prohibited List underscores its potential to influence athletic performance and the commitment of anti-doping authorities to prevent its use in sports.

Performance and Image-Enhancing Drug (PIED) Research Implications of this compound

Research into Performance and Image-Enhancing Drugs (PIEDs) has increasingly focused on substances found in dietary supplements, including this compound. This compound, along with other stimulants like DMAA and DMBA, has been positioned alongside PIEDs in scientific literature and social media. medsafe.govt.nz The re-introduction of this compound into the market as a pre-workout and 'fat-burner' product, often with unregulated use, raises concerns within the context of PIED research. nih.govresearchgate.net Studies have identified this compound as an adulterant in sports supplements, contributing to failed anti-doping tests and highlighting the risks associated with the use of such products by athletes. wikipedia.orgsportintegrity.gov.au The uncontrolled use of this compound and its physiological effects have serious health implications with possible impact on athletes and doping practices, emphasizing the need for continued research and monitoring in the PIED landscape. nih.govresearchgate.netnih.govherts.ac.ukresearchgate.net

Data on the presence of this compound in supplements and its detection in anti-doping efforts illustrate its relevance in PIED research. For example, studies have found this compound in various sports and weight loss supplements, sometimes alongside other prohibited or unapproved stimulants. medpagetoday.comresearchgate.net

Table: Examples of Stimulants Found in Supplements (Illustrative based on search results)

| Compound Name | Classification/Status (Example) | Context Found In (Example) |

| This compound (DMHA) | WADA Prohibited (S6 Stimulant), Unapproved Food Additive (US FDA) | Sports Supplements, Pre-workout, Fat Burners |

| DMAA | Banned by regulatory agencies, Structurally similar to this compound | Sports Supplements, Pre-workout, Weight Loss |

| DMBA | WADA Prohibited, Structurally similar to this compound | Dietary Supplements, Supplements |

| Ephedrine | Stimulant | Supplements |

| BMPEA | Stimulant | Dietary Supplements |

| Oxilofrine | Stimulant | Sports and Weight Loss Supplements |

| Higenamine | Stimulant | Sports and Weight Loss Supplements, Dietary Supplements |

| Phenpromethamine | Stimulant | Sports and Weight Loss Supplements |

Public Health Surveillance and Risk Assessment of this compound

Public health surveillance and risk assessment of this compound are crucial due to its re-emergence in unregulated products and the limited data available on its safety in humans. While animal studies from the mid-20th century indicated that this compound could increase blood pressure and cardiac output, the lack of placebo-controlled trials in humans means its safety profile as an individual drug remains largely unknown. wikipedia.orgnih.gov The potential for adverse cardiovascular effects, similar to other stimulants, is a significant concern. nih.govopss.orgmedsafe.govt.nz

Reporting of Adverse Events Associated with this compound Consumption

Reporting of adverse events linked to this compound consumption is an important component of public health surveillance. However, there are challenges in the reporting system for dietary supplements. In the United States, reporting of adverse events by healthcare professionals and consumers is voluntary, though manufacturers are required to report serious adverse events from dietary supplements to the FDA. fda.gov Despite healthcare professionals encountering adverse events potentially related to dietary supplement use, many report lacking knowledge on where and how to report these events. nih.govoup.comnih.gov This can lead to underreporting, making it difficult for regulatory bodies to fully assess the scope of issues associated with compounds like this compound.

Reported side effects associated with this compound use have included hypertension, dyspnoea (shortness of breath), and hyperthermia. researchgate.netnih.govherts.ac.uknih.gov These reports often emerge from online self-reporting by users, particularly in the context of its use in pre-workout and fat-burning supplements. usada.org

Implications of Unregulated Distribution and Marketing of this compound-Containing Products

The unregulated distribution and marketing of products containing this compound pose significant public health challenges. This compound is considered an unapproved drug and its use in dietary supplements, food, or medicine is unlawful in the United States. wikipedia.org The FDA regards dietary supplements containing DMHA (this compound) as adulterated because it is considered an unsafe food additive or a new dietary ingredient lacking evidence for safe use. wikipedia.orgopss.orgfda.gov

Despite this regulatory status, this compound continues to be present in some dietary supplements and is sold online. opss.org Products containing this compound may be falsely advertised, sometimes as "safe and legal analogues" of banned stimulants like DMAA. usada.org This unregulated market means that products may not accurately list their ingredients or could contain unlisted substances, making it difficult for consumers to know exactly what they are consuming. usada.org The uncontrolled use of this compound, coupled with limited human safety data, raises serious health implications. researchgate.netnih.govherts.ac.uknih.gov

The online market has facilitated the widespread availability of such substances, reaching a broad demographic beyond the initial target groups like bodybuilders. nih.gov Regulatory warnings are issued to supplement companies regarding the legality of products, and these warnings are distinct from anti-doping rules. usada.org

Regulatory Enforcement and Policy Development Regarding this compound

Regulatory enforcement and policy development concerning this compound primarily stem from its classification as an unapproved and unsafe ingredient. In the United States, the FDA has taken action against companies marketing dietary supplements containing DMHA. In 2019, the FDA issued nine warning letters to manufacturers whose products were labeled to contain DMHA, deeming these products adulterated and illegal for marketing. wikipedia.orgfda.gov These warning letters require companies to outline steps to bring their products into compliance and caution about potential enforcement action if distribution does not cease. fda.gov

Regulatory bodies like the FDA and the World Anti-Doping Agency (WADA) have classified this compound. WADA lists this compound as a prohibited substance in sports competitions under class S6 (stimulants). medsafe.govt.nzusada.org Regulatory agencies require extensive data on safety, efficacy, and potential for abuse before approving compounds like this compound for medical use. ontosight.ai The lack of such data and the concerns regarding its safety profile have led to its unapproved status.

The New Zealand Environmental Protection Authority (EPA) notes that while 6-Methyl-2-heptylamine (this compound) does not have individual approval, it may be used under an appropriate group standard. nih.gov However, there is considerable uncertainty regarding its safety as a food ingredient. medsafe.govt.nz

The ongoing presence of this compound in the market despite regulatory actions highlights the challenges in controlling the distribution of unapproved substances in dietary supplements and the need for continued surveillance and enforcement.

Emerging Research and Future Trajectories for Octodrine Studies

Elucidation of Complete Human Pharmacokinetic and Pharmacodynamic Profiles for Octodrine

Comprehensive data on the pharmacokinetics and pharmacodynamics of this compound in humans are notably limited. researchgate.netresearchgate.netrivm.nl While animal studies from the 1940s to the 1970s provided some initial insights into its effects on blood pressure and cardiac output, human data is scarce, primarily from preliminary studies. nih.govwikipedia.org this compound is known to be rapidly metabolized in humans to heptaminol (B132716), which is identified as the main compound present in the blood after ingestion. nih.gov The sympathomimetic effects observed in humans have been described as bronchospasmolytic and hypertensive. researchgate.netresearchgate.netmdpi.com Animal experiments have indicated central nervous system stimulation, a local anesthetic effect, and an increase in pain threshold. researchgate.netnih.govresearchgate.net The lack of detailed human studies, including placebo-controlled trials, means that the full metabolic pathway and a complete understanding of its effects and potential adverse reactions in humans are not yet established. nih.gov Future research needs to focus on controlled human studies to fully elucidate how this compound is absorbed, distributed, metabolized, and excreted in the human body, as well as to comprehensively map its physiological effects.

Long-Term Exposure and Cumulative Effect Research of this compound

Information regarding the long-term effects and cumulative impact of this compound exposure in humans is currently missing from the public literature. rivm.nl The absence of animal studies specifically investigating the long-term toxicity of this compound further highlights this data gap. rivm.nl Given its reintroduction into the market and potential for repeated use, particularly in dietary supplements, research into the effects of prolonged exposure is crucial for a complete understanding of its safety profile.

Controlled Clinical Trials on this compound's Physiological and Cognitive Effects in Humans

Controlled clinical trials specifically examining the physiological and cognitive effects of this compound in humans are limited. medsafe.govt.nzmdpi.comusada.org While some studies have analyzed supplements containing this compound and observed effects, these often involve multi-ingredient products, making it difficult to isolate the effects of this compound itself. nih.gov Self-reporting online has suggested intended stimulatory effects, including enhanced focus, memory, attention, and increased pain threshold, alongside negative effects like tolerance, dependence, and withdrawal. medsafe.govt.nzusada.orgopss.org However, these anecdotal reports require validation through rigorous, controlled clinical trials. The sympathomimetic effects, such as increased blood pressure and cardiac rate, have been noted in limited human data and animal studies. researchgate.netnih.govresearchgate.netusada.org Further controlled trials are necessary to scientifically evaluate the purported physiological and cognitive benefits and to quantify these effects under controlled conditions.

Molecular-Level Characterization of Receptor Interactions and Signaling Pathways Beyond Adrenergic Receptors

This compound is understood to exert sympathomimetic effects, explained in part by alpha adrenergic agonist activity mediated via G-protein-coupled receptors (GPCRs). nih.govmedsafe.govt.nz It is also known to increase the uptake of dopamine (B1211576) and noradrenaline. researchgate.netnih.govmedsafe.govt.nzmedchemexpress.com However, a comprehensive molecular-level characterization of all its receptor interactions and the full spectrum of affected signaling pathways beyond these known adrenergic effects is an area requiring further investigation. Understanding these interactions at a detailed molecular level is crucial for a complete picture of this compound's pharmacological profile.

Development of Advanced Analytical Standards for this compound Detection and Purity Assessment

The development and widespread availability of advanced analytical standards for the detection and purity assessment of this compound are important for regulatory control and research. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of this compound and its metabolite heptaminol in biological matrices like hair. nih.gov Ultra-high-performance liquid chromatography mass spectrometry has also been used to identify and quantify this compound in supplements. nih.govresearchgate.net The presence of synthetic byproducts in commercial supplements containing this compound suggests a synthetic origin and highlights the need for robust analytical methods to assess purity and identify potential contaminants. researchgate.net Continued development and validation of sensitive and specific analytical techniques, along with the establishment of certified reference materials, are essential for accurate identification, quantification, and purity assessment of this compound in various matrices. nih.gov

Q & A

Q. What criteria should guide the inclusion of this compound-related studies in meta-analyses, given heterogeneous methodologies?

Q. How can researchers ensure reproducibility when reporting this compound’s effects on neurotransmitter systems?

- Methodological Answer: Provide raw data for key experiments (e.g., HPLC chromatograms) in supplementary materials. Use standardized protocols (e.g., OECD guidelines) for in vitro assays. Detailed reagent sources and equipment calibration records are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.